![molecular formula C15H13N3O3 B5524935 1-[1]benzofuro[3,2-d]pyrimidin-4-ylproline](/img/structure/B5524935.png)

1-[1]benzofuro[3,2-d]pyrimidin-4-ylproline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

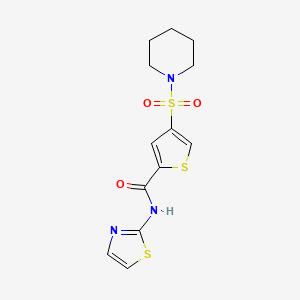

Synthesis approaches for benzofuro[3,2-d]pyrimidine derivatives involve a variety of methods, including classical antifolate synthesis, electrochemical oxidation, and reactions involving iminophosphoranes. For instance, Gangjee et al. (2005) described a concise three-step sequence for synthesizing compounds with antitumor activities from pyrrolo[2,3-d]pyrimidine derivatives, showing the versatility of this scaffold in drug design (Gangjee et al., 2005). Additionally, electrochemical methods have been utilized for synthesizing benzofuro[3,2-d]pyrimidine derivatives, indicating a novel pathway for constructing these molecules with good yield and purity (Nematollahi & Goodarzi, 2002).

Molecular Structure Analysis

The molecular structure of benzofuro[3,2-d]pyrimidine derivatives often features a planar benzofuro[3,2-d]pyrimidinone unit, as demonstrated in the crystal structure analysis by Qu et al. (2007), which helps in understanding the interactions governing the biological activity of these compounds (Qu, Pan, & Hu, 2007).

Chemical Reactions and Properties

Benzofuro[3,2-d]pyrimidine derivatives undergo various chemical reactions, including rearrangements and cyclization, as explored by Okuda, Tsuchie, and Hirota (2012), showcasing the chemical versatility of this scaffold (Okuda, Tsuchie, & Hirota, 2012).

Physical Properties Analysis

The physical properties, including crystallinity and molecular packing, have been characterized for benzofuro[3,2-d]pyrimidine derivatives. Zhang, Liu, and Chen (2009) detailed the crystal structure, highlighting how intermolecular interactions influence the physical state of these compounds (Zhang, Liu, & Chen, 2009).

Chemical Properties Analysis

The chemical properties, particularly the reactivity and interaction with biological targets, are crucial for the application of benzofuro[3,2-d]pyrimidine derivatives as therapeutic agents. Studies have demonstrated their potential as dual inhibitors and antitumor agents, underscoring the chemical properties that facilitate these biological activities (Gangjee, Lin, Kisliuk, & McGuire, 2005).

Aplicaciones Científicas De Investigación

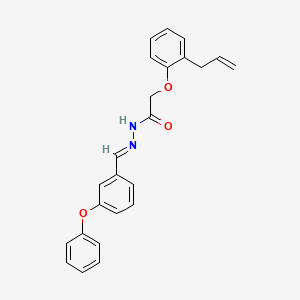

Bioactivity and Pharmaceutical Applications

Benzofuro[3,2-d]pyrimidine derivatives, including structures similar to 1-[1]benzofuro[3,2-d]pyrimidin-4-ylproline, are critical in pharmaceutical research due to their diverse bioactivities. These compounds are explored for their potential in antibiosis, anti-inflammatory, anticancer activities, inhibitors of platelet aggregation, and enhancers of long-term memory. Such derivatives are significant in synthesizing pharmaceuticals, showcasing a broad spectrum of therapeutic potentials (Xu Wei-ming, 2010).

Dual Inhibition for Antitumor Activities

Research has focused on designing and synthesizing compounds with dual inhibitory activities against key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial in DNA synthesis and repair pathways, making their inhibitors valuable as antitumor agents. For instance, compounds demonstrating potent inhibitory effects against both TS and DHFR exhibit significant antitumor activities, indicating the therapeutic potential of benzofuro[3,2-d]pyrimidine derivatives in cancer treatment (A. Gangjee et al., 2000).

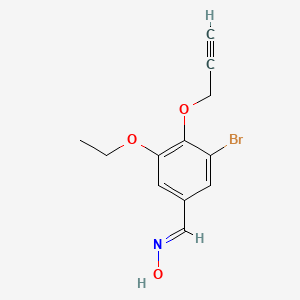

Antimicrobial and Antifungal Applications

Some benzofuro[3,2-d]pyrimidine derivatives have been explored for their antimicrobial activities. These compounds are synthesized and evaluated for their efficacy against various microorganisms, indicating their potential in developing new antimicrobial agents. The antimicrobial activity testing of these compounds helps identify promising candidates for further development into drugs to combat microbial infections (M. A. Al-Haiza et al., 2003).

Chemical Synthesis and Methodological Advancements

The chemical synthesis of benzofuro[3,2-d]pyrimidine derivatives involves complex methodologies that contribute to the advancement of synthetic chemistry. These methodological advancements enable the creation of diverse compounds with potential applications in drug development and other areas of chemical research. Detailed studies on the synthesis routes and their optimization are crucial for expanding the availability of these compounds for further biological evaluation and application (Hong-Mei Wang et al., 2019).

Mecanismo De Acción

Direcciones Futuras

The benzofuro[3,2-d]pyrimidine core is an important heterocyclic moiety and has been considered as a template for drug discovery for many years . Future research could focus on exploring the potential biological activities of “1-1benzofuro[3,2-d]pyrimidin-4-ylproline” and its derivatives, as well as optimizing its synthesis process.

Propiedades

IUPAC Name |

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c19-15(20)10-5-3-7-18(10)14-13-12(16-8-17-14)9-4-1-2-6-11(9)21-13/h1-2,4,6,8,10H,3,5,7H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLCGXYGEJFLVQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=NC3=C2OC4=CC=CC=C43)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{(3S*,4R*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5524854.png)

![ethyl 4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5524874.png)

![4-{(2,4-dichlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5524892.png)

![1-(ethylsulfonyl)-N-[2-(4-morpholinylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5524903.png)

![1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]azocane](/img/structure/B5524911.png)

![3-(2-methoxy-1-naphthyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5524916.png)

![1-amino-3-(4-hydroxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5524946.png)